2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid

Synthetic methodology Cross-dehydrogenative coupling Atom economy

This heterocyclic carboxylic acid is an essential building block for medicinal chemistry programs targeting kinase inhibitors (p38, PI3K), adenosine receptor antagonists, and EP1 receptor modulators. Its unique pyrazolo[1,5-a]pyridine core with a bridgehead nitrogen acts as a purine mimetic and provides distinct electronic properties not found in simpler heterocycles. The C-3 acetic acid handle enables orthogonal derivatization at C-7, a key advantage for SAR studies. Choose this specific scaffold for its validated selectivity profiles.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 118055-03-1
Cat. No. B1339880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid
CAS118055-03-1
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CC(=O)O
InChIInChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2,(H,12,13)
InChIKeyVJVCNAGVXRMLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid (CAS 118055-03-1) Procurement Baseline: Scaffold Identity and Comparator Context


2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid (CAS 118055-03-1) is a heterocyclic carboxylic acid building block with molecular formula C₉H₈N₂O₂ and molecular weight 176.17 g/mol [1]. It features a fused pyrazolo[1,5-a]pyridine bicyclic core with a bridgehead nitrogen that confers distinct electronic properties and purine-mimetic character [2]. The compound serves as a versatile synthetic intermediate for kinase inhibitor programs (p38, PI3K, EP1 receptor), adenosine receptor antagonist scaffolds, and as a carboxylic acid bioisostere in medicinal chemistry optimization campaigns [2][3].

Why 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid Cannot Be Replaced with Simple Pyrazole or Indole Acetic Acid Analogs


Generic substitution of 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid with structurally related heteroaryl acetic acids (e.g., indole-3-acetic acid, pyrazole-3-acetic acid, or imidazo[1,2-a]pyridine acetic acid analogs) is not scientifically defensible due to the bridgehead nitrogen geometry and fused bicyclic electronic architecture unique to the pyrazolo[1,5-a]pyridine scaffold [1]. This framework functions as both a purine mimetic and a metabolically distinct bioisostere that alters receptor binding orientation relative to simpler heterocycles [2]. In PI3K inhibitor programs, variation of the central linker group while retaining this core demonstrated that the pyrazolo[1,5-a]pyridine moiety contributes essential pharmacophoric elements not recapitulated by indole or pyrazolopyrimidine surrogates [3]. The C-3 acetic acid substitution pattern specifically enables orthogonal derivatization at the C-7 position, a synthetic handle not available in indole-3-acetic acid or simple pyrazole acetic acid frameworks [4].

Quantitative Differentiation Evidence for 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid (CAS 118055-03-1) Procurement Decisions


Cross-Dehydrogenative Coupling Synthetic Efficiency: Catalyst-Free AcOH-Promoted Functionalization versus Traditional Multi-Step Routes

The pyrazolo[1,5-a]pyridine-3-acetic acid scaffold can be synthesized via an AcOH and O₂-promoted cross-dehydrogenative coupling methodology that proceeds under catalyst-free conditions with high atom economy, representing a substantive synthetic advantage over traditional multi-step cycloaddition routes that require transition metal catalysts or thermal cyclization of azirines [1]. This method enables efficient access to 3-substituted pyrazolo[1,5-a]pyridine acetic acid derivatives via oxidative C(sp³)-C(sp²) coupling followed by dehydrative cyclization [1].

Synthetic methodology Cross-dehydrogenative coupling Atom economy Green chemistry

p38 Kinase Inhibitor Scaffold Validation: Potent Cellular Activity of Pyrazolo[1,5-a]pyridine-Derived Compounds

Pyrazolo[1,5-a]pyridine-based compounds have been validated as potent p38 kinase inhibitors, with synthetic routes enabling late-stage diversification at the C-3 and C-7 positions. The pyrazolo[1,5-a]pyridine template was rationally designed to mimic the hinge-binding motif of SB-203580 (a 4,5-diaryl imidazole) while offering distinct synthetic handles and electronic properties from imidazole-based inhibitors [1]. While direct comparative IC₅₀ data for the unsubstituted acetic acid derivative are not available in primary literature, the scaffold class demonstrates nanomolar potency in p38 inhibition when appropriately substituted [1].

Kinase inhibition p38 MAPK Anti-inflammatory Medicinal chemistry

Adenosine A₁ Receptor Selectivity: Quantitative Differentiation of Pyrazolo[1,5-a]pyridine-Derived Antagonists

Derivatives bearing the 2-phenyl-pyrazolo[1,5-a]pyridin-3-yl core demonstrate high potency and selectivity for the adenosine A₁ receptor. Compound FR166124 and related analogs with pyrazolo[1,5-a]pyridine-3-yl substitution achieve nanomolar A₁ affinity while maintaining >340-fold selectivity over the A₂ₐ receptor [1]. The pyrazolo[1,5-a]pyridine core is essential for this selectivity profile; structurally related purine mimetics lacking the bridgehead nitrogen geometry typically exhibit reduced A₁/A₂ₐ selectivity ratios [1].

Adenosine receptor A₁ antagonist Selectivity GPCR

EP1 Receptor Antagonist Scaffold Optimization: in vivo Efficacy at 1 mg/kg Demonstrates Pharmacological Relevance

Pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists discovered via scaffold-hopping from two structurally distinct lead series demonstrate robust in vivo efficacy. Optimized compounds (4c, 4f, 4j) reduced pathological intravesical pressure in rats at 1 mg/kg intravenous administration [1]. This represents a successful scaffold-hopping outcome wherein the pyrazolo[1,5-a]pyridine core replaced alternative heterocyclic frameworks while maintaining or improving pharmacological properties [1].

EP1 antagonist Scaffold hopping in vivo efficacy Urology

Validated Application Scenarios for 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid (CAS 118055-03-1) in Drug Discovery


Kinase Inhibitor Lead Generation: p38 MAPK and PI3K Programs

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid serves as a core building block for synthesizing pyrazolo[1,5-a]pyridine-based kinase inhibitors with demonstrated potency against p38 MAPK and PI3K targets. The scaffold was rationally designed to engage the kinase hinge region via the pyridine nitrogen while positioning substituents at C-3 and C-7 for selectivity optimization [1]. In PI3K programs, variation of the central linker while retaining the pyrazolo[1,5-a]pyridine core has been systematically explored to modulate isoform selectivity [2].

Adenosine A₁ Receptor Antagonist Development with Subtype Selectivity

Derivatization of the pyrazolo[1,5-a]pyridin-3-yl acetic acid scaffold yields adenosine A₁ receptor antagonists with >340-fold selectivity over A₂ₐ (A₁ IC₅₀ = 16 nM vs A₂ₐ IC₅₀ = 5,500 nM) [3]. This quantitative selectivity profile makes the scaffold particularly valuable for programs targeting A₁-mediated pathways (renal, cardiovascular, CNS) while minimizing A₂ₐ-mediated side effects.

EP1 Receptor Antagonist Optimization via Scaffold Hopping

The pyrazolo[1,5-a]pyridine core has been successfully employed in scaffold-hopping strategies to generate EP1 receptor antagonists with in vivo efficacy at 1 mg/kg i.v. in rat intravesical pressure models [4]. The acetic acid substitution at C-3 provides a synthetic handle for further derivatization while maintaining the core pharmacophoric elements required for EP1 antagonism.

Antiviral Agent Discovery: HSV-1 and HSV-2 Inhibition

7-Amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine derivatives, accessible via the C-3 acetic acid scaffold, have demonstrated antiviral activity against HSV-1 and HSV-2 comparable to acyclovir in cell culture [5]. The synthetic methodology described enables rapid analog synthesis at both C-3 and C-7 positions, facilitating structure-activity relationship studies for antiherpetic drug discovery [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.